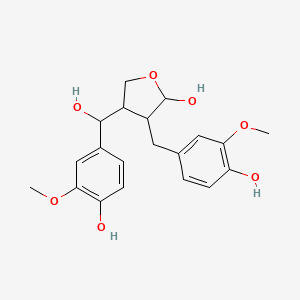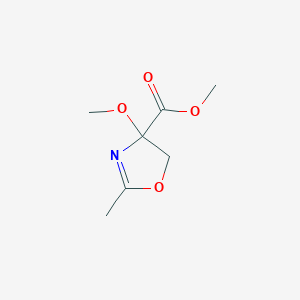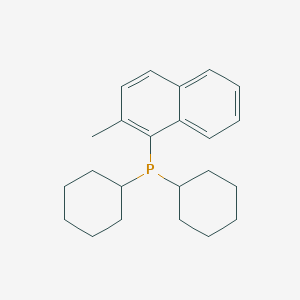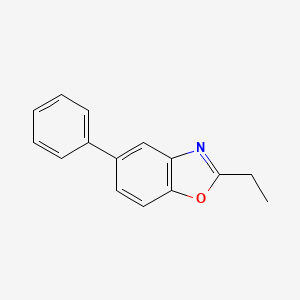
2-Ethyl-5-phenyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-phenylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of 2-Ethyl-5-phenylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring, with an ethyl group at the second position and a phenyl group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenylbenzo[d]oxazole can be achieved through various methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. For instance, the reaction of 2-aminophenol with 2-ethylbenzaldehyde under acidic conditions can yield 2-Ethyl-5-phenylbenzo[d]oxazole .
Another method involves the oxidative cyclization of 2-aminophenols with alcohols using iron-organic framework catalysts. This one-pot reaction can be carried out under heterogeneous catalysis conditions, providing a high yield of the desired product .
Industrial Production Methods
Industrial production of 2-Ethyl-5-phenylbenzo[d]oxazole typically involves large-scale synthesis using optimized reaction conditions. The use of efficient catalysts and controlled reaction environments ensures high yield and purity of the compound. The scalability of the synthetic routes mentioned above makes them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Applications De Recherche Scientifique
2-Ethyl-5-phenylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-phenylbenzo[d]oxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar in structure but lacks the ethyl group at the second position.
2-Methylbenzo[d]oxazole: Similar but has a methyl group instead of an ethyl group.
2-Ethylbenzo[d]thiazole: Similar but contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-Ethyl-5-phenylbenzo[d]oxazole is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a scaffold for drug design and its effectiveness in various applications .
Propriétés
Numéro CAS |
402745-81-7 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-ethyl-5-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-2-15-16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clé InChI |
AEADBBUECVLTRS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



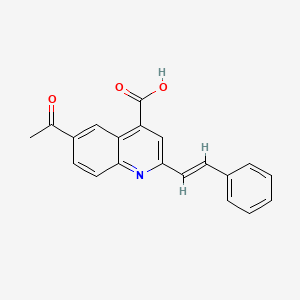
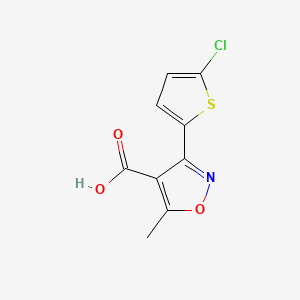
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
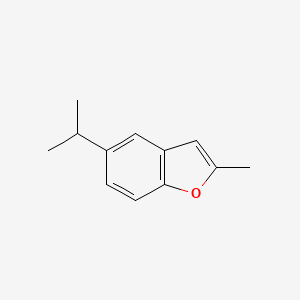

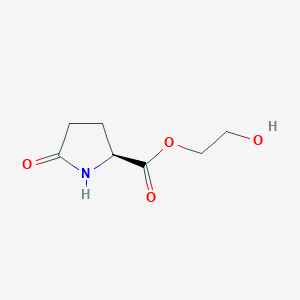

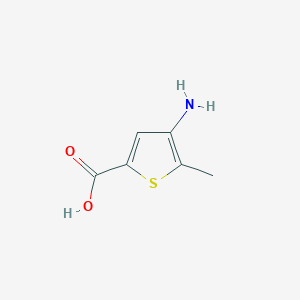
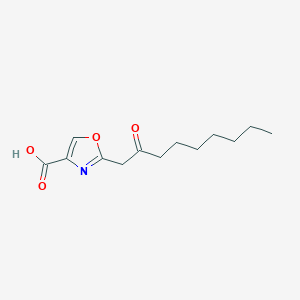
![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
